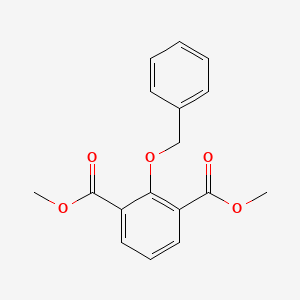
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is a complex organophosphorus compound It is characterized by the presence of two phosphonic acid groups and a tertiary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) typically involves multiple steps. One common approach is the reaction of 2,2-dimethylbutylamine with a suitable phosphonic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce amines and alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of various specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,2-Dimethylbutyl(methyl)amino]phosphonic acid
- [2,2-Dimethylbutyl(methyl)amino]-1-hydroxyphosphonic acid
Uniqueness
(3-((2,2-Dimethylbutyl)(methyl)amino)-1-hydroxypropane-1,1-diyl)bis(phosphonic acid) is unique due to the presence of two phosphonic acid groups and a tertiary amine. This structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1346601-15-7 |
|---|---|
Formule moléculaire |
C10H25NO7P2 |
Poids moléculaire |
333.258 |
Nom IUPAC |
[3-[2,2-dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H25NO7P2/c1-5-9(2,3)8-11(4)7-6-10(12,19(13,14)15)20(16,17)18/h12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
Clé InChI |
PWSOTTWRYVSTJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)





